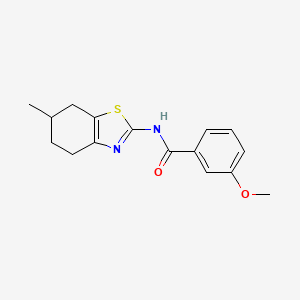

3-metoxi-N-(6-metil-4,5,6,7-tetrahidro-1,3-benzotiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H18N2O2S. It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure .

Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Aplicaciones Científicas De Investigación

- Aplicaciones potenciales: Estas flavonas podrían ser útiles en el manejo de afecciones relacionadas con la inflamación, como enfermedades cardiovasculares y trastornos neurodegenerativos .

- Aplicaciones potenciales: Estos compuestos podrían ser beneficiosos para controlar la insuficiencia venosa y promover un mejor flujo sanguíneo en las piernas .

- Aplicaciones potenciales: La investigación adicional podría explorar su papel en la prevención o el manejo de enfermedades cardíacas y el mantenimiento de niveles saludables de colesterol .

- Aplicaciones potenciales: Estos compuestos podrían contribuir al mantenimiento de la salud ocular y la prevención de cataratas .

- Aplicaciones potenciales: Investigar su papel en la prevención del cáncer o como terapia adyuvante podría ser valioso .

Propiedades antioxidantes y antiinflamatorias

Insuficiencia venosa y venas varicosas

Enfermedad cardíaca y regulación del colesterol

Prevención de cataratas

Propiedades anticancerígenas

Derivados del indol y actividad antiviral

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that our compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that our compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may also produce a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXOWMJZQAKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2379129.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)